4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-4-phenylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S2/c16-13-8-6-11(7-9-13)10-19-15-14(17-18-20-15)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQDMQBYZMJYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 4-chlorobenzyl chloride with 4-phenyl-1,2,3-thiadiazole-5-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the chlorobenzyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is C15H11ClN2S2, with a molecular weight of approximately 318.84 g/mol. The compound features a thiadiazole ring that is crucial for its biological interactions. The presence of both chlorobenzyl and phenyl groups enhances its chemical reactivity and biological properties.
Chemistry
In the realm of synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with enhanced properties.
Biology
This compound exhibits notable antimicrobial and antifungal activities. Research indicates that it can inhibit the growth of various pathogens by disrupting essential cellular processes necessary for replication. This makes it a candidate for developing new antibiotics.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Medicine
The compound shows potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have demonstrated that thiadiazole derivatives can interfere with the function of heat shock protein 90 (Hsp90), leading to the degradation of several oncoproteins involved in cancer progression.
Industry
In industrial applications, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its chemical properties make it suitable for formulating products aimed at pest control and disease management in crops.
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs differ in substituents at positions 4 and 5 of the thiadiazole ring, influencing their physicochemical and biological properties:
Physicochemical Properties
- Lipophilicity : The 4-chlorobenzyl group in the target compound increases logP compared to analogs with smaller substituents (e.g., methyl or ethyl groups). This enhances membrane permeability but may reduce aqueous solubility.
- Stability : Sulfides (as in the target) are prone to oxidation to sulfoxides or sulfones (e.g., ’s ethylsulfonyl derivative), which could alter bioactivity .
- Molecular Weight : The target compound (~320.8 g/mol) is heavier than analogs like the ethylsulfonyl derivative (292.8 g/mol) or urea analog (147.2 g/mol), affecting pharmacokinetics .
Research Findings and Discussion
Key Comparisons
- Versus Sulfonyl Derivatives : The ethylsulfonyl analog () is more hydrophilic and stable but less reactive than the target sulfide, which may offer better tissue penetration .
- Versus Urea Derivatives : The urea analog () shows confirmed antifungal activity, suggesting the target’s sulfide could be modified into urea for enhanced bioactivity .
- Versus Ester Derivatives : Ethyl sulfanyl acetate () has lower molecular weight and ester lability, contrasting with the target’s hydrolytically stable benzyl group .
Biological Activity
4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties.
The molecular formula of this compound is , with a molecular weight of approximately 318.84 g/mol. Its structure includes a thiadiazole ring which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within cells. The thiadiazole moiety can bind to metal ions and modulate the activity of various molecular targets, affecting cellular processes such as DNA replication and protein synthesis .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit bacterial growth by disrupting cellular processes essential for bacterial replication. This makes it a potential candidate for developing new antibiotics.
Antiviral Activity
The compound also demonstrates antiviral activity. Studies have shown that it can inhibit viral replication by interfering with viral enzymes and proteins involved in the viral life cycle. This activity suggests potential applications in treating viral infections .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. It has been found to induce apoptosis in cancer cells through mechanisms involving the modulation of the Bax/Bcl-2 ratio and activation of caspases .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | Disruption of cellular processes |
| Antiviral | Inhibits viral replication | Interference with viral enzymes |
| Anticancer | Induces apoptosis | Modulation of apoptotic pathways |
Case Studies
- Anticancer Evaluation : A study evaluated the cytotoxic effects of various thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values indicating potent activity against these cancer cell lines .
- Antimicrobial Testing : In another study, the compound was tested against several bacterial strains. The results showed that it effectively inhibited the growth of gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Q & A
Q. What are the established synthetic routes for 4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide, and how can reaction conditions be optimized?
The synthesis typically involves cyclization and oxidative chlorination steps. For example, Lawesson’s reagent has been employed to cyclize intermediates like ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, followed by oxidative chlorination to yield sulfonyl chloride derivatives . Optimization requires systematic adjustment of temperature, solvent polarity, and stoichiometric ratios. Design of Experiments (DoE) methodologies, such as factorial designs, can minimize trial-and-error approaches by identifying critical parameters (e.g., reaction time, catalyst loading) .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for structural confirmation, particularly to verify sulfanyl and chlorophenyl groups . High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are recommended for purity assessment, with retention time or Rf values compared against standards .
Q. What in vitro bioactivity screening strategies are recommended for evaluating its therapeutic potential?
Preliminary screening against cancer cell lines (e.g., NCI-60 panel) is a validated approach. Dose-response assays (IC₅₀ determination) and selectivity indices (comparing cancerous vs. non-cancerous cells) should be prioritized. Ensure consistency in solvent choice (e.g., DMSO) and control for cytotoxicity .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations aid in designing derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with reactivity and binding affinity. Reaction path searches using software like COMSOL Multiphysics can simulate intermediates and transition states, guiding the synthesis of derivatives with optimized steric and electronic profiles .
Q. How should researchers address contradictory bioactivity data across different cell lines or assays?
Contradictions may arise from variations in cell permeability, metabolic stability, or assay conditions. Cross-validate results using orthogonal assays (e.g., apoptosis vs. proliferation markers) and employ metabolomic profiling to identify off-target effects. Meta-analysis of existing datasets (e.g., PubChem BioAssay) can contextualize discrepancies .
Q. What experimental design principles are critical for optimizing multi-step synthesis protocols?
Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst concentration). Fractional factorial designs reduce the number of experiments while capturing non-linear effects. For example, optimize cyclization and chlorination steps separately before integrating them into a continuous flow system .
Q. How can reaction progress be monitored in real-time to minimize by-product formation?
In situ monitoring via HPLC or LC-MS at timed intervals identifies intermediates and side products. For sulfur-containing intermediates, UV-Vis spectroscopy (λ = 250–300 nm) tracks thiadiazole ring formation. Quench studies at varying pH levels help isolate stable intermediates .
Q. What advanced characterization techniques are available for elucidating supramolecular interactions?
Single-crystal X-ray diffraction provides precise molecular geometry and non-covalent interactions (e.g., π-π stacking, halogen bonding). Pair Distribution Function (PDF) analysis complements this for amorphous phases. Computational docking (AutoDock Vina) predicts binding modes with biological targets .
Q. How can AI-driven platforms accelerate the development of scalable synthesis protocols?
AI tools (e.g., reaction prediction algorithms) prioritize high-yield pathways by training on historical reaction data. Integration with robotic liquid handlers enables autonomous optimization of parameters like mixing speed and reagent addition rates. Feedback loops between experimental data and machine learning models refine predictions iteratively .
Q. What strategies are recommended for evaluating structure-activity relationships (SAR) in derivatives?
Combine 3D-QSAR (CoMFA/CoMSIA) with molecular dynamics simulations to map steric/electrostatic contributions to bioactivity. Synthesize focused libraries with systematic substitutions (e.g., halogenation at the benzyl group) and correlate trends with in silico predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
